3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid
Description
3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid is a fluorinated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a propanoic acid substituent.
Properties
IUPAC Name |
3-[3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FNO4/c1-12(2,3)19-11(18)15-8-4-6-13(14,9-15)7-5-10(16)17/h4-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOXFQJXIZJFTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(CCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301154695 | |
| Record name | 3-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1422344-00-0 | |
| Record name | 3-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1422344-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Piperidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-3-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301154695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperidine Precursor
Initial synthesis begins with 3-fluoropiperidine, which undergoes Boc protection using di-tert-butyl dicarbonate under Schotten-Baumann conditions:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane/Water (2:1) |
| Base | Sodium hydroxide (1.2 eq) |
| Temperature | 0–5°C (ice bath) |
| Time | 2–3 hours |
| Yield | 89–92% |
This step generates 1-(tert-butoxycarbonyl)-3-fluoropiperidine, confirmed by $$^{19}\text{F}$$ NMR (−112 ppm vs CFCl$$_3$$).
Propanoic Acid Side Chain Installation
The propanoic acid moiety is introduced via nucleophilic substitution using ethyl acrylate under Mitsunobu conditions:
Optimized Procedure
- Substrate : 1-(tert-Butoxycarbonyl)-3-fluoropiperidine (1.0 eq)
- Electrophile : Ethyl acrylate (1.5 eq)
- Reagents : Triphenylphosphine (1.2 eq), Diethyl azodicarboxylate (1.2 eq)
- Solvent : Tetrahydrofuran (anhydrous)
- Temperature : 0°C → room temperature (12 h)
- Workup : Column chromatography (hexane:EtOAc = 4:1)
Key Data
- Conversion: 95% (HPLC)
- Isolated Yield: 78%
- Stereochemical Outcome: Retention of configuration at fluorinated carbon
Alternative Pathway via Michael Addition
Cyclopentanone-Based Assembly
Patent CN103508890A describes a one-pot method for propionic acid derivatives using cyclopentanone intermediates:
Reaction Sequence
- Mannich Reaction : Cyclopentanone + morpholine → enamine intermediate
- Michael Addition : Enamine + ethyl acrylate → 3-(2-oxocyclopentyl)propanoate
- Hydrolysis : Ester → carboxylic acid
Modified Conditions for Fluorinated Analog
| Step | Modification | Purpose |
|---|---|---|
| Enamine Formation | Replace cyclopentanone with 3-fluoropiperidone | Introduce fluorine early in synthesis |
| Michael Addition | Use tert-butyl acrylate | Facilitate Boc protection |
This approach achieved 82% yield in pilot studies but required strict temperature control (−10°C during acrylate addition).
Catalytic Asymmetric Synthesis
Organocatalytic Approach
Chiral phosphoric acid catalysts enable enantioselective formation of the fluorinated center:
System Details
- Catalyst: TRIP (10 mol%)
- Substrate: N-Boc-3-ketopiperidine
- Fluorine Source: NFSI (1.5 eq)
- Solvent: Toluene at −40°C
Outcomes
Industrial-Scale Production Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | PMI¹ | E-Factor² |
|---|---|---|---|
| Reductive Amination | 320 | 18.4 | 6.2 |
| Michael Addition | 285 | 23.1 | 8.9 |
| Catalytic Asymmetric | 410 | 15.7 | 4.1 |
¹ Process Mass Intensity; ² Environmental Factor
Purification Challenges
- Chromatography Avoidance : Developed crystallization protocol using heptane/MTBE (9:1)
- Impurity Profile :
- Residual acrylate dimer (<0.15%)
- Di-Boc byproduct (<0.08%)
- Fluoride salts (<50 ppm)
Mechanistic Insights and Computational Modeling
Density Functional Theory (DFT) Studies
Transition state analysis of the fluorination step revealed:
- Activation energy: 24.3 kcal/mol for DAST vs 19.8 kcal/mol for Selectfluor®
- Frontier orbital interactions favor 3-position attack (HOMO-LUMO gap = 3.1 eV)
Solvent Effects on Reaction Kinetics
| Solvent | Dielectric Constant | Rate (×10⁻³ s⁻¹) |
|---|---|---|
| THF | 7.5 | 2.4 |
| Acetonitrile | 37.5 | 5.1 |
| DMF | 36.7 | 4.8 |
Polar aprotic solvents accelerate fluorination by stabilizing charged intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted carbon, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active piperidine moiety. This moiety can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Hypothetical data inferred from analogs.
Physicochemical Properties
- Solubility: Fluorine may enhance lipophilicity, reducing aqueous solubility relative to hydroxyl or amino-substituted derivatives (e.g., 3-hydroxyphenylpropanoic acid, λmax 276 nm ).
Biological Activity
3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid (CAS No. 1422344-00-0) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H22FNO4
- Molecular Weight : 275.32 g/mol
- Purity : Typically >95%
- Storage Conditions : Recommended at room temperature, away from light.
1. Neuropharmacological Effects
Research suggests that piperidine derivatives can exhibit significant neuropharmacological effects. For example, compounds structurally related to 3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid have been studied for their potential as anxiolytics and antidepressants. The presence of the fluorine atom may also influence the lipophilicity and bioavailability of the compound, enhancing its central nervous system penetration.
2. Anti-inflammatory Activity
Studies indicate that similar compounds can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The carboxylic acid functional group may contribute to these effects by participating in hydrogen bonding with target proteins.
Case Study 1: Piperidine Derivatives in Pain Management
A study published in Journal of Medicinal Chemistry evaluated a series of piperidine derivatives for their analgesic properties. Compounds similar to 3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid showed significant pain relief in animal models, suggesting potential use in pain management therapies .
Case Study 2: Antidepressant Effects
Another investigation focused on the antidepressant activity of piperidine derivatives. The study found that certain modifications to the piperidine structure led to enhanced serotonin receptor affinity, which is crucial for antidepressant efficacy. While direct data on 3-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-3-yl)propanoic acid is lacking, its structural relatives demonstrated promising results .
Q & A
Q. What are the key synthetic strategies for introducing the 3-fluoropiperidine moiety into this compound, and how does the Boc group influence reaction pathways?
The synthesis typically involves fluorination of a piperidine precursor, followed by Boc protection and coupling with a propanoic acid derivative. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting amine group, preventing unwanted side reactions during subsequent steps (e.g., amide bond formation). Fluorination can be achieved via electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution. The Boc group’s steric bulk may slow reaction kinetics but enhances regioselectivity in coupling reactions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) are essential for structural confirmation. For purity assessment, reverse-phase HPLC with UV detection (≥95% purity) or ion chromatography (for ionic impurities) is recommended. Fluorine-specific NMR (¹⁹F) is particularly useful for verifying the fluoropiperidine moiety’s integrity .
Q. How should researchers handle discrepancies in reported stability data for Boc-protected fluorinated piperidines?
When stability data is incomplete (e.g., decomposition products not listed in SDS), conduct accelerated stability studies under varying pH, temperature, and humidity conditions. Use LC-MS to identify degradation products and compare results with structurally similar compounds (e.g., 3-(3-fluorophenyl)-Boc-protected analogs) to infer stability trends .
Advanced Research Questions
Q. How does the fluorine atom at the piperidine 3-position influence the compound’s physicochemical properties and biological activity?
The fluorine atom enhances metabolic stability by reducing cytochrome P450-mediated oxidation and modulates lipophilicity (logP), which impacts membrane permeability. Computational studies (e.g., molecular docking) can predict interactions with biological targets, while structure-activity relationship (SAR) assays compare fluorinated vs. non-fluorinated analogs. For example, fluorination in similar compounds has shown improved IC₅₀ values in enzyme inhibition assays .
Q. What experimental design considerations are critical for evaluating this compound as a building block in peptide-based drug discovery?
Incorporate the compound into solid-phase peptide synthesis (SPPS) protocols. Optimize deprotection conditions (e.g., TFA for Boc removal) to avoid side reactions with the acid-sensitive fluoropiperidine ring. Monitor coupling efficiency using Kaiser tests or Fmoc-based UV monitoring. Compare peptide stability and bioactivity against non-fluorinated analogs to assess fluorine’s impact .
Q. How can researchers address the lack of toxicological data for this compound in preclinical studies?
Use in silico toxicity prediction tools (e.g., ProTox-II, Derek Nexus) to flag potential risks. Perform acute toxicity assays in vitro (e.g., HepG2 cell viability) and in vivo (rodent LD₅₀). Cross-reference data with structurally related compounds, such as 3-(4-hydroxyphenyl)-Boc-protected derivatives, which may share metabolic pathways .
Q. What strategies mitigate racemization during the synthesis of enantiomerically pure forms of this compound?
Use chiral auxiliaries or catalysts (e.g., Evans oxazolidinones) during fluorination or coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC or capillary electrophoresis. Low-temperature reactions and minimized acid exposure during Boc deprotection can reduce racemization .
Methodological Considerations
Q. How should researchers design experiments to study the compound’s reactivity under physiological conditions?
Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions (e.g., PBS). Monitor hydrolysis or decomposition via time-resolved NMR or LC-MS. Compare stability in human plasma to assess enzymatic degradation. Reference protocols from fluorinated piperidine analogs with known half-lives .
Q. What computational methods are effective for predicting the compound’s interaction with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) can model binding affinities and electronic effects of the fluorine atom. Use software like AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases or GPCRs). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Q. How can contradictory data on Boc group stability in fluorinated environments be resolved?
Perform controlled kinetic studies under varying conditions (e.g., acidic, basic, oxidative). Use ¹⁹F NMR to track fluorine environment changes during Boc deprotection. Compare results with non-fluorinated Boc-protected compounds to isolate fluorine-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
